molecular formula C16H16O2 B1680302 Phenethyl phenylacetate CAS No. 102-20-5

Phenethyl phenylacetate

Cat. No. B1680302
CAS RN: 102-20-5
M. Wt: 240.3 g/mol
InChI Key: ZOZIRNMDEZKZHM-UHFFFAOYSA-N
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Description

Phenethyl Phenylacetate is a colorless or pale yellow liquid with an odor resembling roses and hyacinth . It is a flavoring agent that is soluble in alcohol but insoluble in water . It is a fragrance ingredient belonging to the family of esters and is commonly used as a flavoring and fragrance agent due to its pleasant and fruity aroma .


Synthesis Analysis

Phenethyl Phenylacetate can be synthesized from l-phenylalanine (l-Phe) via novel six- and five-enzyme cascades . A one-pot cascade biotransformation was developed to efficiently synthesize 2-phenylethanol and phenylacetic acid from biobased l-phenylalanine .


Molecular Structure Analysis

The molecular formula of Phenethyl Phenylacetate is C16H16O2 . The InChI is InChI=1S/C16H16O2/c17-16 (13-15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2 .


Chemical Reactions Analysis

Phenethyl Phenylacetate can be synthesized from l-phenylalanine (l-Phe) via novel six- and five-enzyme cascades . The biosynthesized PAA was converted to natural Et-PA and PE-PA by esterification using lipases with ethanol or 2-phenylethanol derived from sugar .


Physical And Chemical Properties Analysis

Phenethyl Phenylacetate is a colorless to slightly yellow liquid . It has a melting point of -2°C and a boiling point of 330°C .

Safety And Hazards

Phenethyl Phenylacetate can cause skin and eye irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this chemical .

Future Directions

The green, sustainable, and efficient bioproduction of Phenethyl Phenylacetate as a natural product from renewable feedstocks has been developed . This represents a promising direction for the future production of this chemical .

properties

IUPAC Name

2-phenylethyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-16(13-15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZIRNMDEZKZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044494
Record name 2-Phenylethyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid, Solid, Colourless to slighty yellow liquid or crystalline mass; rose-hyacinth type odour
Record name Benzeneacetic acid, 2-phenylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenethyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035009
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Phenethyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/932/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

324.00 to 325.00 °C. @ 760.00 mm Hg
Record name Phenethyl phenylacetate
Source Human Metabolome Database (HMDB)
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Solubility

Insoluble in water; soluble in oils, 1 mL in 4 mL 90% ethanol (in ethanol)
Record name Phenethyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/932/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.079-1.082
Record name Phenethyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/932/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Phenethyl phenylacetate

CAS RN

102-20-5
Record name Phenylethyl phenylacetate
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Record name Phenethyl phenylacetate
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Record name Phenethyl phenylacetate
Source DTP/NCI
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Record name Benzeneacetic acid, 2-phenylethyl ester
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Record name 2-Phenylethyl phenylacetate
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Record name Phenethyl phenylacetate
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Record name PHENETHYL PHENYLACETATE
Source FDA Global Substance Registration System (GSRS)
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Record name Phenethyl phenylacetate
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URL http://www.hmdb.ca/metabolites/HMDB0035009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

28 °C
Record name Phenethyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
BS Sekar, X Li, Z Li - ChemSusChem, 2022 - Wiley Online Library
Natural phenethyl acetate (PEA), phenylacetic acid (PAA), ethyl phenylacetate (Et‐PA), and phenethyl phenylacetate (PE‐PA) are highly desirable aroma chemicals, but with limited …
AM Api, D Belsito, D Botelho, M Bruze… - Food and Chemical …, 2022 - Elsevier
… for phenethyl phenylacetate for skin … ; phenethyl phenylacetate is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; phenethyl phenylacetate …
Number of citations: 16 www.sciencedirect.com
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
… Six compounds (2-phenylethan-1-ol, phenylacetic acid, isobutyl phenylacetate, phenethyl acetate, phenethyl phenylacetate and 3-methylbutyl phenylacetate) are classified as irritating …
Number of citations: 7 efsa.onlinelibrary.wiley.com
B Krishna, SV Mahadane, B Prakash - Journal of the Chemical Society …, 1970 - pubs.rsc.org
… butyrate, phenethyl phenylacetate, pentyl benzoate, pentyl formate, and pentyl butyrate at a frequency of 1 MHz, and for phenethyl butyrate, phenethyl phenylacetate, phenylpropyl …
Number of citations: 1 pubs.rsc.org
AM Api, D Belsito, D Botelho… - Food and …, 2019 - fragrancematerialsafetyresource …
… Data from readacross analog phenethyl phenylacetate (CAS # 102-20-5) provided an MOE > 100 for the repeated dose toxicity endpoint. The fertility and local respiratory toxicity …
AM Api, F Belmonte, D Belsito… - Food and …, 2020 - fragrancematerialsafetyresource …
… 10000 ppm phenethyl phenylacetate (equivalent to 0, 50, 125, or 500 mg/kg/day) in the diet … endpoint can be calculated by dividing the phenethyl phenylacetate NOAEL in mg/kg/day by …
Z Li, Z Cai, Q Zeng, T Zhang, LJ France, C Song… - Green …, 2018 - pubs.rsc.org
… investigated, using phenethyl phenylacetate and benzyl ether as ester and ether model compounds, respectively. It was found that 98.4% of phenethyl phenylacetate is converted to …
Number of citations: 46 pubs.rsc.org
X Lu, H Zhang, Y Cao, Y Pang, G Zhou, H Huang, J Li… - Processes, 2023 - mdpi.com
… filter pad was cut into two pieces and extracted with 6 mL CH 2 Cl 2 containing 50 μL of internal standard solution (9.35 mg/mL benzene-d6 and 9.06 mg/mL phenethyl phenylacetate) …
Number of citations: 1 www.mdpi.com
TB Adams, SM Cohen, J Doull, VJ Feron… - Food and chemical …, 2005 - Elsevier
… Mendel rats were provided phenethyl phenylacetate in the diet … /kg bw per day of phenethyl phenylacetate that produced no … μg/kg bw from use of phenethyl phenylacetate as a flavoring …
Number of citations: 34 www.sciencedirect.com
AD Sharma, I Kaur - 2021 - europepmc.org
… Among all molecules, Toruatone exhibited highest affinity with S–protein with maximum docking score followed by Phenethyl phenylacetate (Table 1). The high affinity of drug …
Number of citations: 5 europepmc.org

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